molecular formula C10H11NO B8520811 (4-Hydroxy-2,5-dimethylphenyl)acetonitrile

(4-Hydroxy-2,5-dimethylphenyl)acetonitrile

Cat. No.: B8520811
M. Wt: 161.20 g/mol
InChI Key: WIACAMZSZVKRLO-UHFFFAOYSA-N
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Description

(4-Hydroxy-2,5-dimethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4-hydroxy-2,5-dimethylphenyl)acetonitrile

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)8(2)5-9(7)3-4-11/h5-6,12H,3H2,1-2H3

InChI Key

WIACAMZSZVKRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (4-methoxy-2,5-dimethylphenyl)acetonitrile (0.5 g, 2.9 mmol) in dichloromethane (10 ml) was cooled to −80° C. and treated with a solution of boron tribromide in dichloromethane (14.3 ml of a 1M solution, 14.3 mmol). The reaction mixture was stirred at −80° C. for a further 30 minutes and then gradually allowed to warm to room temperature over a period of 2 hours. The reaction mixture was quenched with saturated aqueous sodium bicarbonate (20 ml) and the organic phase separated. The organic phase was washed with saturated aqueous sodium chloride (20 ml), dried (sodium sulfate) and the solvent removed in vacuo to give a pale brown solid. Purification by column chromatography on silica gel eluting with ethyl acetate:pentane (1:4 changing to 1:2) gave the title compound as a colourless solid (0.28 g).
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Synthesis routes and methods II

Procedure details

A solution of (4-methoxy-2,5-dimethylphenyl)acetonitrile (0.5 g, 2.9 mmol) in dichloromethane (10 mL) was cooled to −80° C. and treated with borontribromide (1M in dichloromethane, 14.3 mL, 14.3 mmol). The reaction mixture was stirred at −80° C. for a further 30 minutes and then was allowed to warm to room temperature over a period of 2 hours. The reaction mixture was quenched with saturated sodium hydrogen carbonate solution (20 mL) and the organic layer was separated. The organic solution was washed with brine (20 mL), dried over sodium sulfate and the concentrated in vacuo to afford a pale brown solid. Purification by column chromatography on silica gel, eluting with ethyl acetate:pentane 20:80 to 33:67, afforded the title compound as a colourless solid in 60% dispersion in mineral oil yield, 0.28 g. 1H NMR (400 MHz, CD3OD) δ: 2.13 (3H, s), 2.23 (3H, s), 3.66 (2H, s), 6.60 (1H, s), 6.98 (1H, s); LRMS ESI m/z 160 [M−H]−
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0.5 g
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reactant
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10 mL
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